molecular formula C12H16O B2754925 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 51438-95-0

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B2754925
CAS No.: 51438-95-0
M. Wt: 176.259
InChI Key: JKROICWEDYNFMA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a tetrahydronaphthalene derivative characterized by a hydroxyl group at the 2-position and two methyl groups at the 5-position of the partially hydrogenated naphthalene ring system. Structural analogs, such as acetylated or methylated derivatives, highlight its versatility as a building block for further functionalization .

Properties

IUPAC Name

5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKROICWEDYNFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51438-95-0
Record name 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
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Preparation Methods

Mechanism of Hydroboration-Oxidation

The hydroboration-oxidation route offers superior stereocontrol compared to Friedel-Crafts methods. In this two-step process, 5,5-dimethyl-1,2-dihydronaphthalene undergoes hydroboration with borane (BH₃) or its derivatives, followed by oxidation to introduce the hydroxyl group. The reaction proceeds via anti-Markovnikov addition, where boron attaches to the less substituted carbon of the alkene, ensuring precise positioning of the hydroxyl group at the C2 position.

The mechanism involves a concerted transition state where the electron-deficient boron atom interacts with the π-electrons of the alkene. This step avoids carbocation formation, eliminating rearrangement byproducts. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium converts the boron intermediate to the desired alcohol.

Optimization and Yield

Recent optimizations employ disiamylborane (Sia₂BH) to enhance selectivity, achieving yields exceeding 75% under mild conditions (0°C to room temperature). The use of tetrahydrofuran (THF) as a solvent further stabilizes the borane intermediate, reducing side reactions. Table 1 summarizes key parameters for this method.

Table 1: Hydroboration-Oxidation Conditions and Outcomes

Borane Reagent Solvent Temperature (°C) Yield (%)
BH₃·THF THF 0 68
Sia₂BH Hexane 25 78
9-BBN DCM -10 72

Reductive Amination Strategies for Functionalized Derivatives

Reductive amination has emerged as a versatile method for introducing nitrogen-containing substituents, which are pivotal in medicinal chemistry applications. For example, 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives with piperazine or pyridinyl groups exhibit dopamine receptor affinity, as demonstrated in structure-activity relationship (SAR) studies.

Synthetic Pathway

The synthesis begins with the reductive amination of 7-methoxy-2-tetralone using n-propylamine in the presence of sodium cyanoborohydride (NaBH₃CN). The resulting amine intermediate undergoes N-alkylation with chloroacetyl chloride, followed by coupling with arylpiperazines via Suzuki-Miyaura cross-coupling. Final demethylation with boron tribromide (BBr₃) yields the target compound.

Key Reaction Steps:

  • Reductive amination:
    $$
    \text{7-Methoxy-2-tetralone} + \text{n-Propylamine} \xrightarrow{\text{NaBH₃CN}} \text{Amine Intermediate}
    $$
  • N-Alkylation:
    $$
    \text{Amine} + \text{ClCH₂COCl} \rightarrow \text{Chloroacetamide Derivative}
    $$
  • Suzuki Coupling:
    $$
    \text{Chloroacetamide} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Product}
    $$
  • Demethylation:
    $$
    \text{Methyl Ether} \xrightarrow{\text{BBr₃}} \text{Phenol}
    $$

This method achieves moderate to high yields (50–85%) and is scalable for pharmaceutical applications.

Multicomponent Synthesis Using Dichloromethane as a C1 Source

A novel approach reported in 2024 utilizes dichloromethane (DCM) as a C1 building block in the chemoselective synthesis of 1,4,2-dioxazoles, which serve as precursors to 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives. This method addresses the challenge of incorporating methyl groups without traditional alkylating agents.

Reaction Design

The one-pot reaction involves the condensation of DCM with secondary amines and alcohols under basic conditions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as both a base and a nucleophilic catalyst, facilitating the formation of the dioxazole ring. For example, reacting DCM with 5,6,7,8-tetrahydronaphthalen-2-ol and piperazine yields a dioxazole intermediate, which is subsequently reduced to the target compound.

Advantages:

  • Avoids hazardous methylating agents like iodomethane.
  • Operates under mild conditions (room temperature, 24 hours).
  • Exhibits broad substrate scope, including heterocyclic alcohols.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison Based on Yield, Scalability, and Selectivity

Method Yield (%) Scalability Selectivity Key Limitation
Friedel-Crafts 60–70 Moderate Low Harsh conditions, byproducts
Hydroboration-Oxidation 70–80 High High Borane handling required
Reductive Amination 50–85 High Moderate Multi-step synthesis
Multicomponent (DCM) 65–75 Moderate High Limited to specific substrates

Recent Advances in Catalytic Asymmetric Synthesis

Enantioselective synthesis has gained traction for producing chiral derivatives of 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. Chiral phosphoric acid catalysts enable asymmetric hydroboration, achieving enantiomeric excess (ee) values >90%. For instance, using (R)-BINOL-derived catalysts, the hydroxyl group is introduced with high stereocontrol, critical for pharmaceutical applications.

Applications in Drug Discovery and Development

The compound’s derivatives show promise as dopamine D2/D3 receptor agonists, with Ki values in the nanomolar range. For example, analog 8b exhibits a Ki of 0.825 nM at D3 receptors, highlighting its potential in treating Parkinson’s disease. Structural modifications, such as N-alkylation with pyridinyl groups, enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Introduction to 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis :
    • This compound serves as a critical precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation and substitution reactions .
  • Synthetic Routes :
    • The compound can be synthesized through several methods including oxidation of related naphthalene derivatives and subsequent functionalization. For example, it can be oxidized to form ketones or carboxylic acids which are further utilized in organic synthesis.

Biology

  • Biological Activity :
    • Research indicates that 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol exhibits potential biological activity. Studies have explored its interactions with biomolecules and its effects on cellular processes .
  • Anticancer Studies :
    • In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells with minimal toxicity to normal cells .

Medicine

  • Therapeutic Potential :
    • The compound is being investigated for its potential therapeutic effects in treating cancer and inflammatory diseases. In vivo studies have shown significant tumor growth inhibition in xenograft models at doses of 20 mg/kg .
  • Antimicrobial Activity :
    • Case studies highlight its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

  • Objective : Evaluate the anticancer effects of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol in breast cancer models.
  • Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.
  • Results : Significant induction of apoptosis was observed with minimal effects on normal cells.

Case Study 2: Antimicrobial Efficacy

  • Objective : Assess the antimicrobial properties against resistant bacterial strains.
  • Methodology : The compound was tested against several multi-drug resistant bacteria.
  • Results : Effective inhibition of bacterial growth was noted.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

  • Molecular Formula : C₁₄H₁₈O
  • Molecular Weight : 202.29
  • Key Features: Acetyl group at the 2-position instead of a hydroxyl group.

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

  • Molecular Formula : C₁₄H₂₀O
  • Molecular Weight : 204.31
  • Key Features : Additional methyl groups at the 8-position increase steric bulk and hydrophobicity, which may influence binding affinity in biological systems .

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol

  • Molecular Formula : C₁₅H₂₂O
  • Molecular Weight : 218.33
  • Key Features : Pentamethyl substitution enhances lipophilicity, as evidenced by its high boiling point (315°C ) and low vapor pressure (0.000244 mmHg at 25°C ) .

(S)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol

  • Molecular Formula : C₂₀H₂₂O₂
  • Key Features: Binaphthol structure with dual hydroxyl groups, enabling chiral recognition and applications in asymmetric catalysis. The diol functionality enhances hydrogen-bonding capacity compared to mono-ol derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) LogP* (Predicted) Key Substituents
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol Not specified 216.69 Not reported ~3.5 2-OH, 5,5-diMe
1-(5,5-Dimethyl-...-2-yl)ethanone C₁₄H₁₈O 202.29 Not reported ~4.2 2-acetyl, 5,5-diMe
5,5,8,8-Tetramethyl...-2-ol C₁₄H₂₀O 204.31 Not reported ~4.8 2-OH, 5,5,8,8-tetraMe
3,5,5,8,8-Pentamethyl...-2-ol C₁₅H₂₂O 218.33 315 ~5.6 2-OH, 3,5,5,8,8-pentaMe
(S)-Octahydro-binaphthalene-2,2'-diol C₂₀H₂₂O₂ 302.39 Not reported ~3.0 2,2'-diOH, binaphthyl backbone

*LogP values estimated via analogy to structurally similar compounds.

Biological Activity

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 51438-95-0) is an organic compound belonging to the class of tetralins. Its unique molecular structure, featuring a hydroxyl group attached to a tetrahydronaphthalene framework, gives it various biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.26 g/mol
  • IUPAC Name : 5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol

The biological activity of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Anticancer Activity

Research indicates that 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol exhibits significant anticancer properties. For instance:

  • Study Findings : In vitro studies have shown that this compound can inhibit cell viability in human breast cancer cells. The IC₅₀ values for related compounds in similar studies range from 18.23 µM to 29.34 µM . This suggests a potential role in cancer therapy.

Enzyme Interaction

The compound's interaction with specific enzymes is crucial for its biological effects:

Enzyme Effect IC₅₀ (µM)
PARP1Inhibition0.01 - 100
Caspase 3/7ActivationNot specified

Studies have demonstrated that it can enhance caspase activity in a dose-dependent manner, indicating its potential in apoptosis induction .

Antiviral Activity

Emerging research has explored the antiviral potential of similar tetrahydronaphthalene derivatives. Certain compounds within this class have shown inhibitory effects against viruses such as HCoV-229E and HCoV-OC43 without exhibiting cellular toxicity .

Case Study 1: Anticancer Efficacy

A study published in MDPI assessed various derivatives of naphthalene compounds for their efficacy against breast cancer cells. The results indicated that compounds similar to 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol demonstrated significant cytotoxicity with comparable IC₅₀ values to established chemotherapeutics like Olaparib .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PARP1 by naphthalene derivatives. The findings revealed that these compounds could inhibit PARP1 activity significantly at varying concentrations. This inhibition is crucial for developing treatments targeting cancer cell survival mechanisms .

Comparison with Related Compounds

Compound Structure Biological Activity
5,6,7,8-Tetrahydronaphthalen-2-ol Lacks dimethyl groupsModerate anticancer activity
2-Naphthol Hydroxyl on naphthaleneLimited enzyme interaction
Tetralin Fully hydrogenated naphthaleneNo significant biological activity

Q & A

Q. What are the standard synthetic routes for 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclization and hydroxylation. For example, a precursor like methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate may undergo protection (e.g., tetrahydropyranylation using 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate), followed by reduction with agents like LAH (lithium aluminum hydride) in THF under controlled temperatures . Optimization focuses on catalyst selection (e.g., acid catalysts for stereochemical control), solvent polarity, and reaction time to maximize yield and purity.

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : To confirm stereochemistry and substituent positions (e.g., methyl groups at C5).
  • Gas chromatography (GC) : Paired with mass spectrometry (GC-MS) to assess purity and detect byproducts. For example, HP-5MS or CP-Sil 5 CB columns are used with He carrier gas at 1 mL/min .
  • HPLC : With UV detection to quantify impurities, leveraging retention times from reference standards .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis, particularly at the 5,5-dimethyl positions?

Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation using Ru-BINAP catalysts can induce specific configurations. Evidence from similar tetrahydronaphthalene derivatives shows that steric hindrance from the 5,5-dimethyl groups necessitates precise temperature control (-20°C to 0°C) to avoid racemization .

Q. How does the compound’s stability vary under different experimental conditions, and what precautions are critical?

Stability data indicate degradation risks under acidic/basic conditions or prolonged exposure to light. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below -20°C. Incompatibility with strong oxidizers (e.g., peroxides) requires segregation in lab storage . Degradation products (e.g., quinone derivatives) should be monitored via TLC or LC-MS.

Q. What contradictory findings exist in the literature regarding its physicochemical properties, and how can they be resolved?

Discrepancies in melting points (e.g., reported ranges of 179°C–185°C) may arise from polymorphic forms or impurities. Researchers should recrystallize the compound using standardized solvents (e.g., ethanol/water mixtures) and validate results via differential scanning calorimetry (DSC) . Similarly, conflicting solubility data in aqueous buffers warrant phase-solubility studies with controlled pH and ionic strength.

Q. What biological screening approaches are suitable for evaluating its potential bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anti-inflammatory testing : COX-2 inhibition assays using human recombinant enzymes .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors), given structural similarity to bioactive tetralins .

Q. How can derivatization enhance its utility in drug discovery?

Functionalization at the hydroxyl group (e.g., esterification, etherification) or the tetrahydronaphthalene core (e.g., halogenation at C7/C8) improves pharmacokinetic properties. For example, introducing sulfonate esters increases water solubility, while allylation at C2 enables click chemistry for target engagement studies .

Methodological Notes

  • Contradiction Resolution : Cross-validate spectral data (e.g., NMR, IR) with NIST databases to address literature discrepancies .
  • Safety : Use P95 respirators and OV/AG/P99 cartridges during handling to mitigate inhalation risks .

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